molecular formula C12H15N3OS B2615008 N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide CAS No. 1226447-88-6

N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide

Cat. No.: B2615008
CAS No.: 1226447-88-6
M. Wt: 249.33
InChI Key: MPTCQARCIJLZNJ-UHFFFAOYSA-N
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Description

The compound “N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide” is a complex organic molecule that contains a pyrrole ring and a thiazole ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also represents a large class of derivatives .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole-containing compounds are generally synthesized through various methods, including the Knorr pyrrole synthesis, the Paal-Knorr synthesis, and the Van Leusen reaction . Thiazoles are typically synthesized through the reaction of α-haloketones and thioamides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings. Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom . Thiazole also has a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Pyrrole is reactive due to the presence of a nitrogen atom in its five-membered ring . Thiazole is also reactive and can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and thiazole rings. For example, both pyrrole and thiazole are aromatic and have the ability to participate in pi stacking interactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Enaminones as Building Blocks : Enaminones, including compounds similar to N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide, are synthesized as key intermediates for various biological activities. These compounds have shown potential in antitumor and antimicrobial activities. For instance, certain synthesized enaminones exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil (Riyadh, 2011).

Synthesis and Evaluation as Potential Agents

  • Potential Antipsychotic Agents : Heterocyclic analogues of similar compounds have been evaluated as potential antipsychotic agents. These analogues showed potent in vivo activities, suggesting a promising direction for the development of new therapeutic agents (Norman et al., 1996).

Microwave-Assisted Synthesis

  • Modern Synthesis Techniques : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are similar in structure, has been achieved using both conventional chemical methods and modern microwave techniques. This approach offers higher yields in shorter times compared to conventional methods, highlighting the efficiency of modern synthesis techniques (Youssef et al., 2012).

Gene Expression Regulation

  • Small Molecules Targeting DNA Sequences : Small molecules, like pyrrole-containing compounds, have been shown to control gene expression by targeting specific DNA sequences. These findings indicate the potential of such compounds in therapeutic applications, especially in regulating gene expression at the molecular level (Gottesfeld et al., 1997).

Synthesis of Benzamide-Based Derivatives

  • Antiavian Influenza Virus Activity : Novel benzamide-based derivatives have been synthesized, showing significant anti-influenza A virus (H5N1) activity. This study underscores the potential of such compounds in antiviral research and therapy (Hebishy et al., 2020).

Synthesis of N-Acylbenzotriazoles

  • Organic Synthesis Applications : N-Acylbenzotriazoles, including pyrrole-containing compounds, are used in various organic synthesis applications. They serve as neutral N-acylation agents for preparing amides, peptides, and other derivatives, demonstrating their versatility in organic synthesis (Katritzky et al., 2004).

DNA Recognition and Polyamides

  • Targeting Specific DNA Sequences : Pyrrole-containing polyamides can target specific DNA sequences in the minor groove, controlling gene expression. This research opens up possibilities for treating diseases, including cancer, by targeting genetic sequences at the molecular level (Chavda et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrrole-containing compounds are found in many pharmaceuticals and are known to have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

2-methyl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-10-14-11(9-17-10)12(16)13-5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTCQARCIJLZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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